![molecular formula C23H25NO4 B2543071 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1226487-88-2](/img/structure/B2543071.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

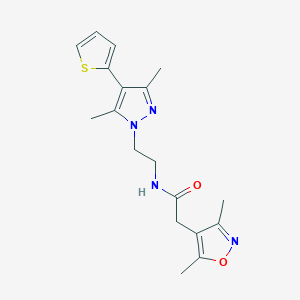

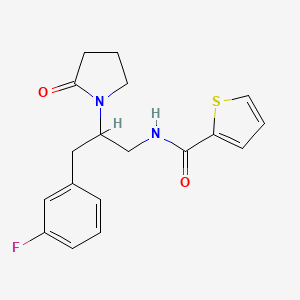

The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the molecule suggest potential pharmacological properties, such as enzyme inhibition or cytotoxicity against cancer cells.

Synthesis Analysis

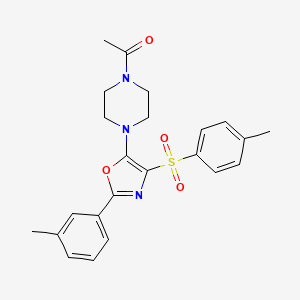

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a piperidine scaffold followed by the introduction of various substituents through reactions like alkylation, acylation, and sulfonation. For instance, the synthesis of anti-acetylcholinesterase inhibitors involves the creation of a piperidine derivative with a benzyl group and further modification with an indanone moiety . Similarly, the synthesis of tumor-selective cytotoxins includes the formation of bis(benzylidene) piperidin-4-ones, indicating the versatility of piperidine as a core structure for medicinal chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. NMR spectroscopy, including 1H and 13C NMR, along with two-dimensional experiments such as ROESY, is employed to determine the structural characteristics and conformational preferences of these molecules . The presence of double bonds and aromatic systems in the compound suggests that similar analytical techniques would be useful for understanding the molecular structure of "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one".

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents that either activate or deactivate the piperidine ring towards various chemical reactions. For example, the introduction of an iodoethylidene group to a piperidine ring can facilitate nucleophile-promoted cyclizations, leading to the formation of heterocyclic structures . The double bond in the enone moiety of the compound is likely to be involved in similar reactions, potentially contributing to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a benzodioxole moiety in the compound suggests potential interactions with biological targets, as seen in other compounds where the planarity of the carboxylic acid group and the double bond play a role in their supramolecular structures and interactions . The compound's properties would be expected to be consistent with those of other structurally similar piperidine derivatives, which can be fine-tuned for specific biological activities.

Wissenschaftliche Forschungsanwendungen

Stereochemistry in Chemical Reactions

Research on the stereochemistry of ionic thiol addition to acetylenic ketones, including compounds similar to the one , shows that the reaction conditions can significantly affect the isomeric outcomes. In particular, piperidine-catalyzed additions of thiols to certain acetylenic ketones result in mixtures of (E)- and (Z)-isomers, with the solvent playing a crucial role in determining the isomer ratio (Omar & Basyouni, 1974).

Molecular Structure and Vibrational Spectra

The molecular structure, vibrational frequencies, and infrared intensities of compounds structurally similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one" have been determined using both Hartree–Fock (HF) and Density Functional Theory (DFT) methods. These studies provide insights into the conformers' stability and are essential for understanding the compound's reactivity and interaction with biological targets (Taşal et al., 2009).

Metabolic Pathways and Drug Design

Understanding the metabolic pathways of compounds with similar structures has significant implications for drug design, especially in determining potential drug-drug interactions and optimizing pharmacokinetic profiles. Studies on the oxidative metabolism of novel antidepressants have revealed the enzymes involved in their metabolism, highlighting the complexity of drug design and the importance of considering metabolic pathways (Hvenegaard et al., 2012).

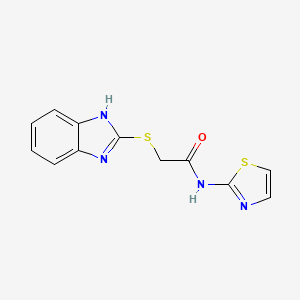

Neuropeptide Receptor Antagonists

Research into novel benzimidazoles derived from indoles, structurally related to the compound , has shown potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research underscores the importance of structural optimization in developing antiobesity drugs and highlights the role of specific substituents in enhancing receptor affinity (Zarrinmayeh et al., 1998).

Virtual Screening and Cancer Research

Virtual screening techniques targeting specific receptors have led to the identification of compounds with potential therapeutic applications in cancer treatment. This research demonstrates the power of computational methods in drug discovery, particularly in identifying lead compounds for further development (Wang et al., 2011).

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-23(9-7-18-6-8-21-22(14-18)28-17-27-21)24-12-10-20(11-13-24)16-26-15-19-4-2-1-3-5-19/h1-9,14,20H,10-13,15-17H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXCVCIBKKBZKK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)

![3-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543003.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)